N-(2,3-dimethylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Description
N-(2,3-Dimethylphenyl)-2-[3-(3-Methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by a 2,3-dimethylphenyl acetamide substituent and a 3-methoxypropyl side chain on the heterocyclic core. The pyrrolo[3,2-d]pyrimidine scaffold provides a rigid framework for functional group substitution, enabling fine-tuning of physicochemical and pharmacological properties. Key structural features include:
- Pyrrolo[3,2-d]pyrimidine core: A fused bicyclic system with a pyrimidine ring and a pyrrole moiety, offering sites for hydrogen bonding and π-π interactions.
- 3-Methoxypropyl substituent: A flexible alkoxy chain that may enhance solubility and modulate metabolic stability.
- 2,3-Dimethylphenyl acetamide group: A hydrophobic aromatic moiety with steric bulk, likely influencing target binding and selectivity.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-18-9-7-12-22(19(18)2)28-23(31)16-30-15-21(20-10-5-4-6-11-20)24-25(30)26(32)29(17-27-24)13-8-14-33-3/h4-7,9-12,15,17H,8,13-14,16H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMLPUUVZAWESY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCCOC)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C26H28N4O3 |
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | This compound |
| Purity | Typically 95% |
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Antioxidant Activity : Preliminary studies suggest that the compound might possess antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activity.
- Cytoprotective Effects : In vitro studies have shown that compounds structurally similar to this one can protect against DNA damage and mitochondrial dysfunction induced by carcinogens. For instance, a related compound demonstrated the ability to inhibit cytotoxicity and reduce DNA strand breaks in human colon fibroblast cells when pretreated before exposure to harmful agents .
- Anti-inflammatory Properties : There is evidence suggesting that the compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Experimental Data
- Cellular Studies : In a study examining cytoprotection against nitrosative stress, compounds similar to this compound showed significant reductions in markers of oxidative damage and improvements in cellular viability after exposure to toxic agents .
- Mechanistic Insights : Research has focused on the modulation of specific pathways such as the NQO1 protein expression and activity, which plays a crucial role in cellular defense mechanisms against oxidative damage. This suggests potential for chemopreventive applications .
Pharmacological Implications
Given its biological activities, this compound may have implications for:
- Cancer Prevention : The cytoprotective and antioxidant properties could make it a candidate for further investigation in cancer chemoprevention strategies.
- Neuroprotection : If similar compounds exhibit neuroprotective effects in models of neurodegenerative diseases, this compound may warrant exploration in that context.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Core Modifications : Pyrazolo[3,4-d]pyrimidine () lacks the fused pyrrole ring of pyrrolo[3,2-d]pyrimidine, reducing conformational rigidity and possibly altering target selectivity .
- Polarity and Solubility : Trioxo derivatives () exhibit higher polarity, which may limit blood-brain barrier penetration but improve aqueous solubility .
Challenges :
- Steric hindrance from 2,3-dimethylphenyl in the target compound may require optimized reaction conditions for acetamide coupling.
- Pyrazolo[3,4-d]pyrimidines () often utilize hydrazine precursors, differing from pyrrolo[3,2-d]pyrimidine synthesis .
Pharmacological and Physicochemical Properties
- Kinase Inhibition: Pyrrolo[3,2-d]pyrimidines are known ATP-competitive kinase inhibitors. The 3-methoxypropyl group may extend residence time in the hydrophobic kinase pocket .
- Crystallography : Hydrogen-bonding patterns () suggest the acetamide group forms strong intermolecular interactions, influencing crystal packing and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
